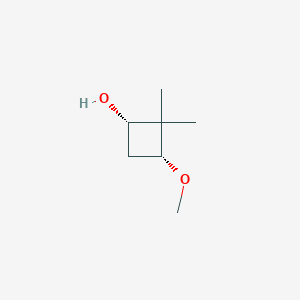

(1S,3R)-3-Methoxy-2,2-dimethylcyclobutan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1S,3R)-3-Methoxy-2,2-dimethylcyclobutan-1-ol, also known as MDCB, is a cyclic alcohol compound. It has been studied for its potential applications in the field of medicine and drug development.

科学的研究の応用

Organic Synthesis Applications

Research on silacyclobutanes, including compounds with similar structures to (1S,3R)-3-Methoxy-2,2-dimethylcyclobutan-1-ol, highlights their utility in novel [σ+π] cycloaddition reactions catalyzed by palladium complexes. These reactions facilitate the synthesis of silacyclohexene derivatives, illustrating the compound's role in creating structurally complex molecules with potential applications in material science and drug development (SakuraiHideki & ImaiTakafumi, 1975).

Photochemistry and Photobiology

The study of photochemical reactions in compounds structurally related to this compound has provided insights into the mechanisms of DNA damage and repair. For example, cyclobutane pyrimidine dimers are a major form of DNA photoproduct induced by UV radiation, and the understanding of these processes is crucial for developing strategies to mitigate UV-induced genetic damage. Photolyases, enzymes that repair DNA by breaking the cyclobutane ring of the dimer using visible light, are of particular interest. Research in this area could lead to advances in biotechnology and healthcare by improving our ability to prevent and repair UV-induced DNA damage (A. Sancar, 1994).

DNA Repair Mechanisms

Further investigation into the ultrafast photoreaction of thymine dimerization in DNA has utilized compounds with similar reactivity to this compound. These studies have revealed that the formation of cyclobutane dimers occurs approximately 1 picosecond after UV excitation, indicating an almost barrierless reaction for properly oriented bases. This research provides valuable insights into the efficiency and mechanisms of DNA repair processes, potentially informing the development of novel therapeutic strategies to address UV-induced mutations (W. Schreier et al., 2007).

作用機序

Target of Action

The primary target of (1S,3R)-3-Methoxy-2,2-dimethylcyclobutan-1-ol, also known as Ras-selective lethal small molecule 3 (RSL3), is the enzyme glutathione peroxidase 4 (GPx4) . GPx4 plays a crucial role in protecting cells from oxidative damage by reducing lipid hydroperoxides to their corresponding alcohols and reducing free hydrogen peroxide to water .

Mode of Action

This compound inhibits the activity of GPx4, thereby inducing a type of regulated cell death known as ferroptosis .

Biochemical Pathways

The inhibition of GPx4 by this compound leads to an accumulation of lipid peroxides, which are toxic to cells and trigger ferroptosis . Additionally, the compound’s interaction with GPx4 also impacts the mTOR signaling pathway, which is involved in cell growth, cell proliferation, cell motility, cell survival, protein synthesis, and transcription .

Result of Action

The inhibition of GPx4 by this compound results in the induction of ferroptosis, a form of regulated cell death characterized by the accumulation of lipid peroxides . In thyroid cancer cell lines, the compound decreases cell viability, inhibits spheroid formation, and disrupts cell migration in vitro .

特性

IUPAC Name |

(1S,3R)-3-methoxy-2,2-dimethylcyclobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-7(2)5(8)4-6(7)9-3/h5-6,8H,4H2,1-3H3/t5-,6+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPEQWKNUQXHLHA-NTSWFWBYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC1OC)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H](C[C@H]1OC)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-Bromo-5-methoxyphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2531926.png)

![3-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide](/img/structure/B2531928.png)

![4'-[1,3]Dioxolan-2-yl-biphenyl-4-ylamine](/img/structure/B2531930.png)

![N-(benzo[d]thiazol-2-yl)-3-(phenylthio)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2531932.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2531939.png)

![3-Ethoxy-4-(2-oxo-2-{1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl}ethoxy)benzaldehyde](/img/structure/B2531941.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-fluorobenzamide](/img/structure/B2531943.png)